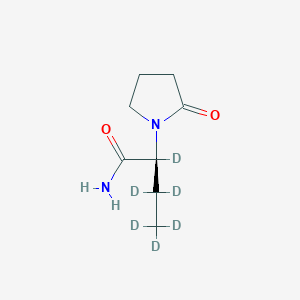
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound known for its chelating properties. It is a derivative of ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid, commonly used in various scientific and industrial applications due to its ability to bind metal ions, particularly calcium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid typically involves the reaction of ethylene glycol with bis(2-aminoethyl) ether and subsequent acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in studies involving calcium ion regulation and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized polymers and materials with enhanced properties.
Mecanismo De Acción
The compound exerts its effects primarily through its chelating properties. It binds to metal ions, particularly calcium, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The molecular targets include calcium channels and metalloproteases, which play crucial roles in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Known for its calcium-binding properties but with a different structure.
Egtazic acid: Another chelating agent with similar applications but varying affinity for metal ions.
Glycol ether diamine tetraacetic acid: Used in similar contexts but with distinct chemical properties.
Uniqueness
Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its specific structure, which provides enhanced stability and selectivity in binding metal ions. This makes it particularly useful in applications requiring precise control over metal ion concentrations.
Propiedades
Fórmula molecular |
C28H52N2O9 |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethoxy]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C28H52N2O9/c1-25(2,3)36-21(31)17-29(18-22(32)37-26(4,5)6)13-15-35-16-14-30(19-23(33)38-27(7,8)9)20-24(34)39-28(10,11)12/h13-20H2,1-12H3 |
Clave InChI |
GZQJUUIIYHXOKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CCOCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



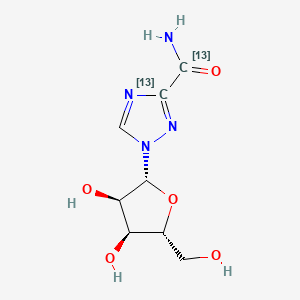
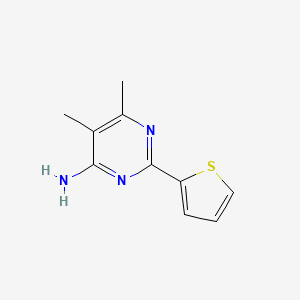
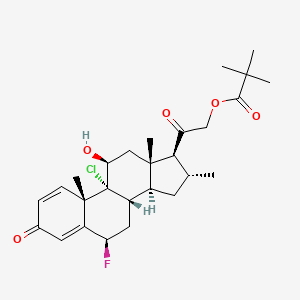
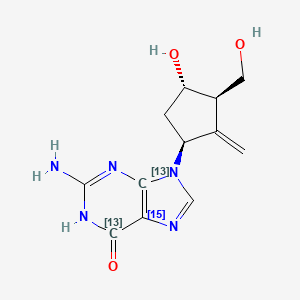
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
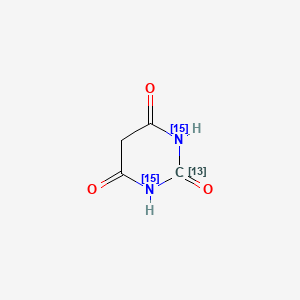
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
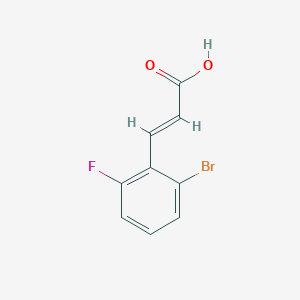
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
